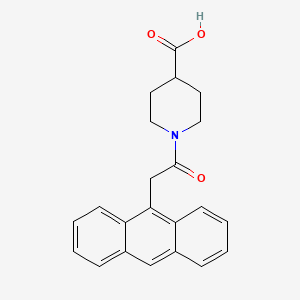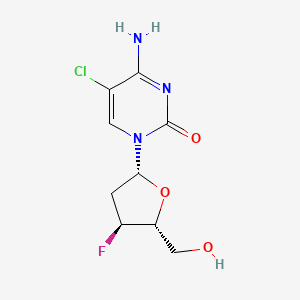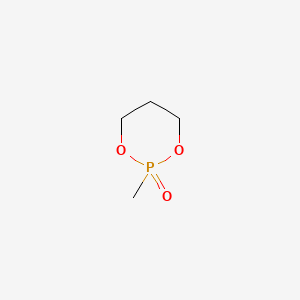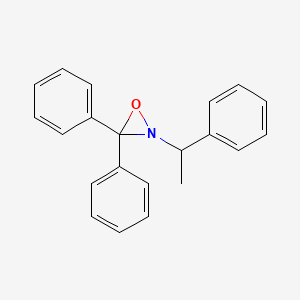
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups and a phenylethyl group attached to the oxaziridine ring. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine and an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent and high-yield production.
化学反应分析
Types of Reactions
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxaziridine ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridinium ions, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxaziridines.
科学研究应用
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
作用机制
The mechanism of action of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through its reactive oxaziridine ring. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
3,3-Diphenyl-1,2-oxaziridine: Lacks the phenylethyl group, making it less sterically hindered.
2-Phenyl-1,2-oxaziridine: Contains only one phenyl group, resulting in different reactivity and properties.
3,3-Diphenyl-2-methyl-1,2-oxaziridine: The methyl group provides different steric and electronic effects compared to the phenylethyl group.
Uniqueness
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is unique due to the presence of both phenyl and phenylethyl groups, which influence its reactivity and stability. This combination of substituents makes it a valuable compound for studying various chemical and biological processes.
属性
CAS 编号 |
64954-02-5 |
|---|---|
分子式 |
C21H19NO |
分子量 |
301.4 g/mol |
IUPAC 名称 |
3,3-diphenyl-2-(1-phenylethyl)oxaziridine |
InChI |
InChI=1S/C21H19NO/c1-17(18-11-5-2-6-12-18)22-21(23-22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI 键 |
OZSZMZQRLSYNMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


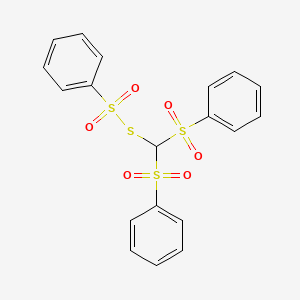
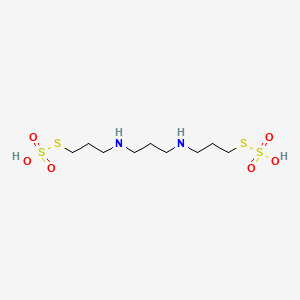

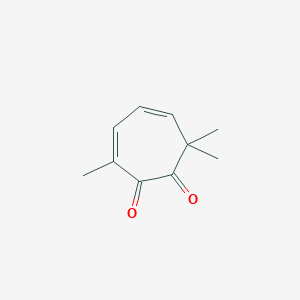
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
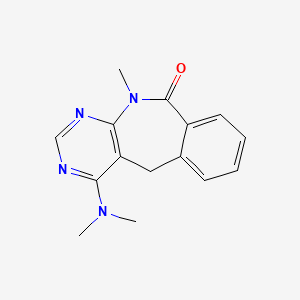

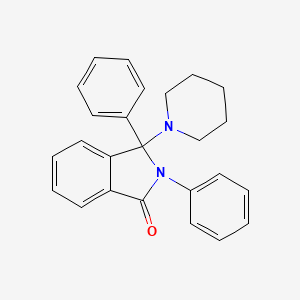
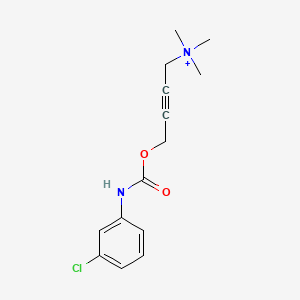
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
